N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide
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Overview
Description
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a chemical compound with the molecular formula C11H14ClNO. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro group, a phenyl group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
The structural and conformational features of 1- (acyl / aroyl)-3- (substituted) thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that the presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
Result of Action
It is known that the thiourea skeleton plays a vital role in pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide typically involves the reaction of 2-chloro-3-phenylpropylamine with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas
Scientific Research Applications
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-phenylpropyl)acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
Uniqueness
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIBSSADKOQGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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